molecular formula C21H14ClNO B2649703 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile CAS No. 338965-23-4

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile

Cat. No. B2649703
CAS RN: 338965-23-4
M. Wt: 331.8
InChI Key: BNPWQBAHYCCRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile, also known as 4-benzoyl-4-chloro-2-cyanoacetonitrile, is a chemical compound that has a variety of applications in the field of scientific research. It is a white solid that is insoluble in water and has a molecular weight of 271.6 g/mol. This compound has been used in a variety of laboratory experiments to study the effects of various biochemical and physiological processes. It has also been used in the synthesis of a variety of other compounds and to investigate the mechanism of action of certain drugs.

Scientific Research Applications

Photochemical Reactions

Research on the photochemical decarboxylation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile demonstrates the transformation of these compounds into corresponding thiazoles, thiazolines, and benzonitriles. This study provides insight into the mechanistic pathways of photochemical transformations in organic compounds, which could be relevant for understanding the behavior of similar compounds like 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile under photoirradiation conditions (Suzuki et al., 1976).

Liquid-Liquid Partition Chromatography

The development of partition chromatographic systems using acetonitrile as a stationary phase on a celite column presents a method suitable for separating compounds with similar properties to 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile. This technique is crucial for the purification and analysis of complex organic mixtures, highlighting the versatility of acetonitrile in analytical chemistry (Corbin, Schwartz, & Keeney, 1960).

Photoinduced Reactions for C-H Bond Functionalization

A study on the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine under photoirradiating conditions in aqueous acetonitrile illustrates the potential for using light to induce selective chemical transformations. This research opens pathways for modifying compounds like 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile to introduce functional groups through photochemical means, enhancing their utility in synthesizing biologically active molecules (Hoshikawa & Inoue, 2013).

Coordination Polymers with Lanthanide Ions

The synthesis of unprecedented lanthanide-containing coordination polymers from hexanuclear molecular building blocks in acetonitrile showcases the potential for creating advanced materials with unique properties. Such research highlights the role of acetonitrile in facilitating complex reactions leading to novel compounds and materials that could be explored further for applications in catalysis, materials science, and nanotechnology (Calvez, Daiguebonne, & Guillou, 2011).

properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-chlorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPWQBAHYCCRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetonitrile

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